molecular formula C11H14ClNO2 B11957680 Isopropyl N-(5-chloro-2-methylphenyl)carbamate CAS No. 2621-68-3

Isopropyl N-(5-chloro-2-methylphenyl)carbamate

Cat. No.: B11957680
CAS No.: 2621-68-3
M. Wt: 227.69 g/mol
InChI Key: FZCOJKJBLKSJIF-UHFFFAOYSA-N
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Description

Isopropyl N-(5-chloro-2-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position. Carbamates are widely used in agrochemicals due to their inhibitory effects on acetylcholinesterase and herbicidal activity. This compound’s structure—characterized by steric and electronic effects from its substituents—influences its physicochemical properties, biological activity, and environmental behavior .

Properties

CAS No.

2621-68-3

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

propan-2-yl N-(5-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-7(2)15-11(14)13-10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)

InChI Key

FZCOJKJBLKSJIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-chloro-2-methylaniline+isopropyl chloroformateIsopropyl N-(5-chloro-2-methylphenyl)carbamate+HCl\text{5-chloro-2-methylaniline} + \text{isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 5-chloro-2-methylaniline+isopropyl chloroformate→Isopropyl N-(5-chloro-2-methylphenyl)carbamate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Hydrolysis

Isopropyl N-(5-chloro-2-methylphenyl)carbamate undergoes hydrolysis in aqueous environments, breaking down into isopropanol and the corresponding 5-chloro-2-methylphenyl carbamic acid . This reaction is typical of carbamates, which are susceptible to cleavage under acidic or basic conditions due to the labile carbamate bond. The hydrolysis mechanism likely involves nucleophilic attack by water on the carbonyl carbon, leading to the release of isopropanol and the formation of a carboxylic acid derivative.

Table 1: Hydrolysis Reaction

ReactantConditionsProducts
This compoundWater (acidic/basic pH)Isopropanol + 5-chloro-2-methylphenyl carbamic acid

Nucleophilic Substitution

The compound exhibits reactivity toward nucleophilic substitution due to its electrophilic carbamate group. For example, amines or alcohols can displace the isopropyl group, forming substituted carbamates. This reaction pathway highlights the versatility of carbamates in organic synthesis, particularly in the development of biologically active compounds or intermediates.

Table 2: Nucleophilic Substitution

ReactantNucleophileProducts
This compoundAmine (e.g., NH₃)Substituted carbamate (e.g., N-aryl carbamate)

1.3.1 Palladium-Catalyzed Cross-Coupling

This method involves the reaction of aryl halides (e.g., 5-chloro-2-methylphenyl trifluoromethanesulfonate) with sodium cyanate in the presence of an alcohol (e.g., isopropanol) and a palladium catalyst. The reaction conditions typically include:

  • Catalyst : Palladium(0) or palladium(II) complexes.

  • Additives : Triethylamine or similar bases to enhance yields.

  • Temperature : Optimized for efficient bond formation.

The palladium catalyst facilitates the formation of the carbon-nitrogen bond in the carbamate structure, enabling direct synthesis of aryl carbamates .

Table 3: Palladium-Catalyzed Synthesis

Starting MaterialReagentsProducts
Aryl halide (e.g., 5-chloro-2-methylphenyl triflate)Sodium cyanate, isopropanol, Pd catalystThis compound

Key Research Findings

  • Mechanistic Insights : The carbamate group’s reactivity stems from its resonance stability and susceptibility to nucleophilic cleavage .

  • Catalytic Efficiency : Palladium-catalyzed methods enable high-yield synthesis, with additives like triethylamine improving reaction outcomes .

  • Diverse Applications : The compound’s structure supports roles in enzyme inhibition, agricultural formulations, and drug development .

This synthesis and reactivity profile underscores its utility in both industrial and research contexts, particularly in developing complex organic molecules.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

  • Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology : Investigated for potential biological activities, including antimicrobial and antifungal properties.
  • Medicine : Explored for drug development, particularly as inhibitors for specific enzymes.
  • Industry : Used in producing polymers and materials with specialized properties.

Antimicrobial Properties

Research indicates that Isopropyl N-(5-chloro-2-methylphenyl)carbamate exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Gram-positive bacteria : Particularly Staphylococcus aureus.
  • Mycobacterium tuberculosis : Exhibiting potent inhibition with low IC₅₀ values.

Anticancer Activity

The compound has also shown promise in anticancer research. Evaluations against various cancer cell lines reveal:

  • Cell Lines Tested : K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), A549 (lung carcinoma).
  • IC₅₀ Values : The compound displayed low micromolar IC₅₀ values, indicating significant cytotoxicity.

Structure-Activity Relationships (SAR)

The positioning of substituents on the phenyl ring is critical for biological activity. Comparative studies illustrate how variations affect potency:

CompoundChloro PositionIC₅₀ (μM) - AnticancerMIC (μM) - Antimicrobial
This compound52.27 (K562)18.7 (MRSA)
Isopropyl N-(4-chloro-2-methylphenyl)carbamate43.00 (K562)20.0 (MRSA)
Isopropyl N-(3-chloro-4-methylphenyl)carbamate34.50 (K562)25.0 (MRSA)

This table highlights the influence of chloro positioning on both anticancer and antimicrobial efficacy.

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against clinical isolates of MRSA and other resistant strains, demonstrating its potential as a therapeutic agent for treating resistant infections.
  • Anticancer Activity : In another investigation, this compound was tested alongside established chemotherapeutics, revealing comparable effectiveness in inhibiting cancer cell proliferation across multiple lines.

Mechanism of Action

The mechanism of action of Isopropyl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Substituent Variations

The table below compares key structural features and applications of isopropyl N-(5-chloro-2-methylphenyl)carbamate with analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Primary Application Key References
This compound 5-Cl, 2-Me 243.72* Research/Agrochemical
Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate) 3-Cl 213.67 Herbicide (potato sprout inhibitor)
Ortho-5655 ((5-butan-2-yl-2-chlorophenyl) N-methylcarbamate) 5-butan-2-yl, 2-Cl 271.78 Insecticide
Isopropyl N-(4-nitrophenyl)carbamate 4-NO₂ 224.21 Research chemical

*Calculated based on structural formula.

Key Observations:
  • Substituent Position and Bulk: The 5-chloro-2-methylphenyl group in the target compound introduces steric hindrance compared to monosubstituted analogs like chlorpropham (3-Cl). This may reduce hydrolysis rates and enhance soil adsorption .
  • Functional Group Variations : Ortho-5655 replaces the isopropyl group with N-methyl and adds a butan-2-yl substituent, increasing hydrophobicity and insecticidal activity .

Physicochemical Properties

  • Water Solubility : Chlorpropham exhibits moderate solubility (89 mg/L at 20°C), critical for its mobility in soil . The target compound’s methyl group likely reduces solubility, though exact data are unavailable.
  • Volatilization and Adsorption: Chlorpropham’s low vapor pressure (1.3 × 10⁻⁵ mmHg) minimizes volatilization, while its adsorption coefficient (Kₒc = 300–500 mL/g) suggests moderate soil binding .

Environmental Fate and Metabolism

  • Hydrolysis : Chlorpropham undergoes hydrolysis to 3-chloroaniline, a toxic metabolite . For the target compound, hydrolysis would yield 5-chloro-2-methylaniline, which may exhibit distinct environmental persistence and toxicity.
  • Microbial Degradation : Substituted carbamates like chlorpropham are degraded by soil microbes (e.g., Pseudomonas spp.), with half-lives of ~30 days . The target compound’s substituents may slow microbial breakdown.

Biological Activity

Isopropyl N-(5-chloro-2-methylphenyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant studies.

Chemical Structure and Properties

The compound's structure features a chloro group and a methyl group on the phenyl ring, which influences its reactivity and biological properties. The chemical formula is C₁₁H₁₄ClN₁O₂, and its molecular weight is approximately 229.7 g/mol.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition. This mechanism is crucial for disrupting various biochemical pathways, which may be beneficial in therapeutic contexts.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, suggesting it may act by disrupting bacterial cell wall synthesis or other vital processes.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. In vitro studies indicate significant activity against:

  • Gram-positive bacteria : Effective against strains like Staphylococcus aureus.
  • Mycobacterium tuberculosis : Demonstrated inhibition with an IC₅₀ value indicating potency against this pathogen .

Anticancer Activity

The compound's anticancer properties have been explored in several studies. Notably, it has been evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested : Including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and A549 (lung carcinoma).
  • IC₅₀ Values : The compound exhibited IC₅₀ values in the low micromolar range, indicating significant cytotoxicity against these cancer cells .

Structure-Activity Relationships (SAR)

The positioning of substituents on the phenyl ring plays a critical role in the biological activity of this compound. Comparative studies with similar compounds reveal that:

CompoundChloro PositionIC₅₀ (μM) - AnticancerMIC (μM) - Antimicrobial
This compound52.27 (K562)18.7 (MRSA)
Isopropyl N-(4-chloro-2-methylphenyl)carbamate43.00 (K562)20.0 (MRSA)
Isopropyl N-(3-chloro-4-methylphenyl)carbamate34.50 (K562)25.0 (MRSA)

This table illustrates how variations in the chloro position affect both anticancer and antimicrobial potency.

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's efficacy against clinical isolates of MRSA and other resistant strains, demonstrating its potential as a therapeutic agent in treating resistant infections .
  • Anticancer Activity : In another investigation, this compound was tested alongside known chemotherapeutics, revealing comparable effectiveness in inhibiting cancer cell proliferation across multiple lines .

Q & A

Q. What are the common synthetic routes for Isopropyl N-(5-chloro-2-methylphenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 5-chloro-2-methylaniline with isopropyl chloroformate under basic conditions. Key optimization steps include:

  • Temperature control : Maintaining 0–5°C during the coupling reaction minimizes side reactions like hydrolysis of the chloroformate intermediate .
  • Solvent selection : Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) enhance reaction efficiency by reducing water-mediated degradation .
  • Purification : Column chromatography using silica gel with a gradient elution (hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR provide definitive evidence of the carbamate linkage (e.g., carbonyl resonance at ~155–160 ppm) and substitution patterns on the aromatic ring (e.g., chlorine-induced deshielding) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns, such as loss of the isopropyl group (m/z = 43) .
  • Infrared (IR) spectroscopy : Stretching vibrations for the carbonyl group (~1700 cm1^{-1}) and N–H bonds (~3300 cm1^{-1}) validate the carbamate functional group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?

  • Refinement software : Use SHELXL for iterative refinement of atomic coordinates and thermal parameters. Discrepancies in bond lengths/angles may arise from disorder or twinning; applying restraints or constraints (e.g., fixing planar groups) improves model accuracy .
  • Graphical validation : ORTEP-III aids in visualizing thermal ellipsoids and identifying misplaced atoms. For example, anisotropic displacement parameters (ADPs) for the chlorine atom should align with expected electron density .
  • Data collection : High-resolution X-ray data (e.g., <1.0 Å) reduces ambiguity in electron density maps, particularly for resolving hydrogen bonding networks involving the carbamate group .

Q. What methodological considerations are critical when developing an HPLC protocol for quantifying trace residues of this compound in environmental samples?

  • Column selection : Reverse-phase C18 columns with 5-µm particle size provide optimal separation efficiency. Pre-column derivatization (e.g., using 9-fluorenylmethyl chloroformate) enhances UV detection sensitivity for carbamates .
  • Mobile phase optimization : A gradient of acetonitrile/water (60:40 to 80:20 v/v) with 0.1% trifluoroacetic acid improves peak symmetry and reduces tailing .
  • Detection limits : Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) achieves sub-ppb detection levels. Key transitions include m/z 228 → 170 (loss of isopropyl group) and m/z 228 → 125 (aromatic fragment) .

Q. How can chiral chromatography be applied to separate enantiomeric impurities in synthetic batches of this compound?

  • Chiral stationary phases : Use cyclofructan-based columns (e.g., isopropyl carbamate cyclofructan 6, IP-CF6), which exploit hydrogen bonding with the carbamate group for enantioselectivity .
  • Method validation : Optimize flow rates (0.8–1.2 mL/min) and isocratic mobile phases (e.g., hexane/isopropanol 90:10) to achieve baseline separation (resolution >1.5) .
  • Quantification : UV detection at 254 nm is suitable, but circular dichroism (CD) detectors provide stereochemical confirmation of separated enantiomers .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data for this compound in aquatic ecosystems?

  • Sample preparation : Ensure uniformity in extraction protocols (e.g., solid-phase extraction with C18 cartridges) to avoid matrix effects that skew LC-MS results .
  • Degradation studies : Monitor hydrolysis products (e.g., 5-chloro-2-methylaniline) under varying pH and temperature conditions. Discrepancies may arise from incomplete degradation or artifact formation during analysis .
  • Statistical validation : Apply ANOVA or principal component analysis (PCA) to identify outliers in datasets, particularly when comparing lab-controlled vs. field-collected samples .

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